molecular formula C18H26ClN3O3 B2744887 N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 946233-59-6

N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2744887
CAS No.: 946233-59-6
M. Wt: 367.87
InChI Key: RWPVOAKPGQMRIF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a piperidine ring, a methoxyphenyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-methoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)acetamide
  • N1-(5-chloro-2-methoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)urea

Uniqueness

N-(5-chloro-2-methoxyphenyl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide is unique due to its oxalamide moiety, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3/c1-12(2)22-8-6-13(7-9-22)11-20-17(23)18(24)21-15-10-14(19)4-5-16(15)25-3/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPVOAKPGQMRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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